molecular formula C8H17NO4 B13558549 O-(3-Methoxypropyl)-L-homoserine

O-(3-Methoxypropyl)-L-homoserine

Cat. No.: B13558549
M. Wt: 191.22 g/mol
InChI Key: QSXNRXNDYXALGH-ZETCQYMHSA-N
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Description

O-(3-Methoxypropyl)-L-homoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxypropyl group attached to the homoserine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxypropyl)-L-homoserine typically involves the reaction of L-homoserine with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include protecting groups to prevent unwanted side reactions and catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: O-(3-Methoxypropyl)-L-homoserine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogenating agents (e.g., PCl5) or thiolating agents (e.g., thiourea) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O-(3-Methoxypropyl)-L-homoserine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of O-(3-Methoxypropyl)-L-homoserine involves its interaction with specific molecular targets. The methoxypropyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

    L-Homoserine: L-Homoserine lacks the methoxypropyl group and has different chemical properties and reactivity.

    3-Methoxypropylamine: This compound contains the methoxypropyl group but lacks the amino acid backbone.

Uniqueness: O-(3-Methoxypropyl)-L-homoserine is unique due to the presence of both the methoxypropyl group and the homoserine backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2S)-2-amino-4-(3-methoxypropoxy)butanoic acid

InChI

InChI=1S/C8H17NO4/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

QSXNRXNDYXALGH-ZETCQYMHSA-N

Isomeric SMILES

COCCCOCC[C@@H](C(=O)O)N

Canonical SMILES

COCCCOCCC(C(=O)O)N

Origin of Product

United States

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